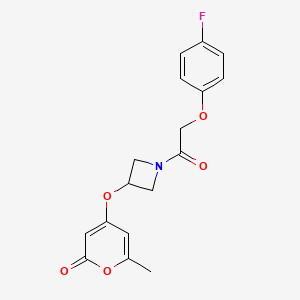

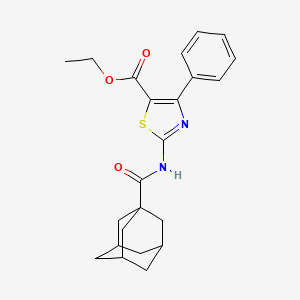

![molecular formula C8H6ClN3O2 B2996496 methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate CAS No. 1658461-71-2](/img/structure/B2996496.png)

methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1658461-71-2. It has a molecular weight of 211.61 and a linear formula of C8H6CLN3O2 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate, has been reported in various studies . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is defined by its linear formula, C8H6CLN3O2 . Further structural analysis would require more specific information or experimental data.Physical And Chemical Properties Analysis

The physical and chemical properties of methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate are not fully detailed in the retrieved documents. The compound has a molecular weight of 211.61 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Synthesis and Molecular Structure : The synthesis of pyrazole derivatives, including "methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate," involves detailed chemical processes that lead to the formation of these compounds. For example, Li-qun Shen et al. (2012) synthesized two new pyrazole derivatives and characterized them using NMR, IR spectroscopies, and HRMS analyses. The molecular structure was studied through X-ray diffraction and compared with density-functional-theory (DFT) calculations (Shen et al., 2012).

Novel Synthesis Approaches : Aseyeh Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, revealing a useful process for the preparation of new N-fused heterocyclic products in good to excellent yields (Ghaedi et al., 2015).

Applications in Material Science and Biological Studies

Material Science Applications : Research by Zedan et al. (2020) on pyridine derivatives highlighted their potential in material science, particularly in the fabrication of heterojunctions for electronic devices. Their study revealed the thermal, structural, optical, and diode characteristics of these compounds, demonstrating their utility in developing photosensors and electronic devices (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).

Anticancer and Antimicrobial Potential : The biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by A. Rahmouni et al. (2016) indicated the synthesis of a novel series of compounds with promising cytotoxic activities against various cancer cell lines and 5-lipoxygenase inhibition, showing potential therapeutic applications (Rahmouni et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .

Mode of Action

For instance, CDK2 inhibitors can halt the cell cycle, preventing the proliferation of cancer cells .

Biochemical Pathways

If this compound acts similarly to other cdk2 inhibitors, it could affect the cell cycle regulation pathway, leading to downstream effects such as cell growth arrest .

Result of Action

Compounds with similar structures have shown cytotoxic activities against various cancer cell lines .

Eigenschaften

IUPAC Name |

methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-4-3-10-6(9)2-5(4)11-12-7/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCYZORJQGSQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=CC(=NC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

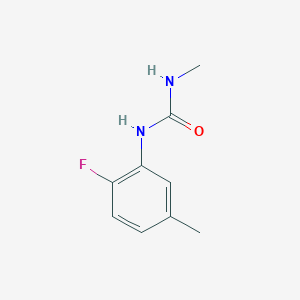

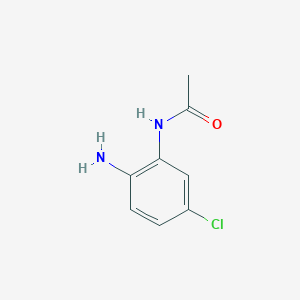

![2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide](/img/structure/B2996421.png)

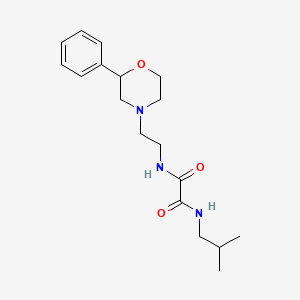

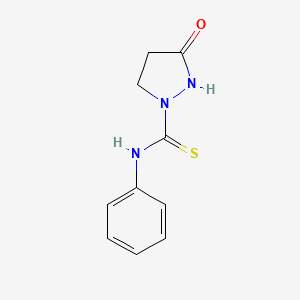

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2996423.png)

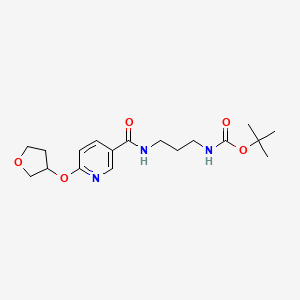

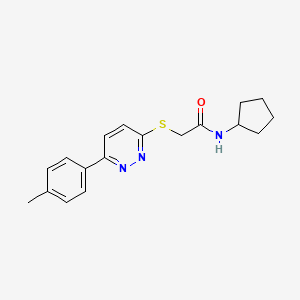

![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2996427.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B2996428.png)

![Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate](/img/structure/B2996429.png)

![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2996433.png)